molecular formula C20H23BrN2O2 B5789648 1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone

Cat. No.: B5789648
M. Wt: 403.3 g/mol
InChI Key: KVGSBZFSLSORHT-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ether Formation: The bromomethylphenol is reacted with the benzylpiperazine to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(4-fluoro-2-methylphenoxy)ethanone

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-bromo-2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-16-13-18(21)7-8-19(16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGSBZFSLSORHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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